4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a heterocyclic organic compound that contains iodine, isopropyl, and trifluoroethoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: Alkylation of the pyrazole ring with isopropyl halides in the presence of a base.
Attachment of the trifluoroethoxy group: This can be done via nucleophilic substitution reactions using trifluoroethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition reactions: The pyrazole ring can undergo electrophilic addition reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution reactions: Products would include various substituted pyrazoles depending on the nucleophile used.
Oxidation and reduction: Products would vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or ligand in biochemical studies due to its unique structural features.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoroethoxy group may enhance the compound’s lipophilicity and membrane permeability, while the iodine atom could facilitate interactions with specific protein residues.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-isopropyl-3-methyl-1H-pyrazole: Lacks the trifluoroethoxy group, which may affect its chemical reactivity and biological activity.
4-iodo-1-isopropyl-3-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, potentially leading to different physicochemical properties.
4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole: Contains a methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
4-iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoroethoxy group, which can significantly impact its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-iodo-1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3IN2O/c1-6(2)15-3-7(13)8(14-15)4-16-5-9(10,11)12/h3,6H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOOOXFGPJSVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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